molecular formula C14H15N3O3 B512605 N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide CAS No. 478341-32-1

N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No. B512605
CAS RN: 478341-32-1
M. Wt: 273.29g/mol
InChI Key: WZGMEDYVBWAHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, also known as BDP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BDP-1 belongs to the class of compounds known as benzodioxole derivatives, which have shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide inhibits the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can induce apoptosis and inhibit the growth of cancer cells. In inflammation, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide inhibits the production of pro-inflammatory cytokines by blocking the activation of the transcription factor NF-κB. In neurodegenerative diseases, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can protect neurons from oxidative stress and apoptosis by activating the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense systems.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can induce apoptosis and inhibit the growth of cancer cells by inhibiting HDAC activity. In inflammation, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can protect neurons from oxidative stress and apoptosis by activating the Nrf2/ARE pathway. N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has also been shown to have antioxidant and anti-inflammatory effects in various animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide. One direction is to further elucidate its mechanism of action in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its potential therapeutic applications in other disease areas, such as cardiovascular disease and diabetes. Additionally, future research could focus on developing more water-soluble derivatives of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, which would increase its potential for clinical use.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves the reaction of 3,4-methylenedioxybenzaldehyde with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and acetic acid to yield N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide. The purity of the final product is confirmed by HPLC and NMR spectroscopy.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has shown promising results as a potential anticancer agent, as it inhibits the growth of cancer cells and induces apoptosis. In inflammation research, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been studied for its potential neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-5-10(2)17(16-9)7-14(18)15-11-3-4-12-13(6-11)20-8-19-12/h3-6H,7-8H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGMEDYVBWAHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC3=C(C=C2)OCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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